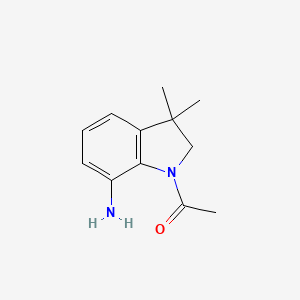
4-Bromothiazole-2-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromothiazole-2-sulfinicacid is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a sulfinic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it an interesting compound for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-bromothiazole with sulfur dioxide and a suitable oxidizing agent to form the sulfinic acid derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-Bromothiazole-2-sulfinicacid may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromothiazole-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The bromine atom can be reduced to form thiazole derivatives without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Bromothiazole-2-sulfinicacid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Bromothiazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, this compound can disrupt cellular processes and induce cell death in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Bromothiazole-2-sulfinicacid include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a bromine atom and a sulfinic acid group on the thiazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C3H2BrNO2S2 |
|---|---|
Peso molecular |
228.1 g/mol |
Nombre IUPAC |
4-bromo-1,3-thiazole-2-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-2-1-8-3(5-2)9(6)7/h1H,(H,6,7) |
Clave InChI |
NZPMWDUFRWETMT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)S(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)







![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
